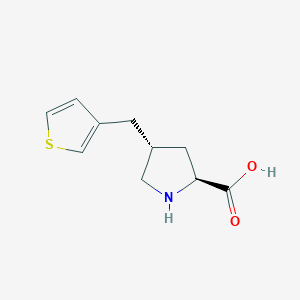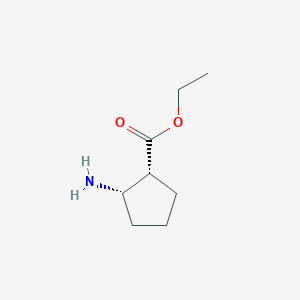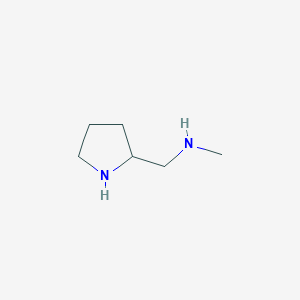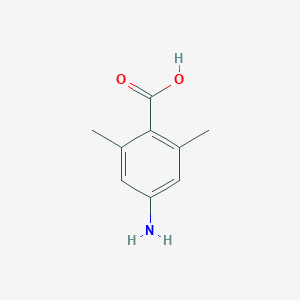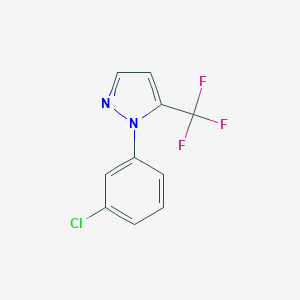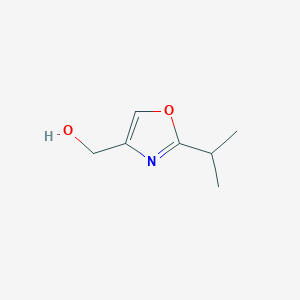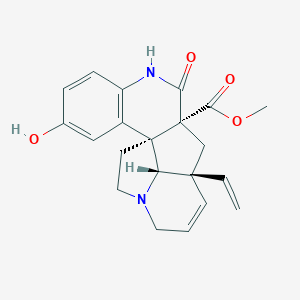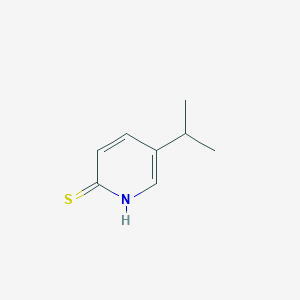
5-Propan-2-yl-1H-pyridine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propan-2-yl-1H-pyridine-2-thione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action has been studied in detail. In
Mécanisme D'action
The mechanism of action of 5-Propan-2-yl-1H-pyridine-2-thione has been studied in detail. It has been shown to act as a metal chelator, binding to metal ions and preventing them from reacting with other molecules. This property makes it useful in the treatment of metal poisoning. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, this compound has been shown to have neuroprotective effects, which can help protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Propan-2-yl-1H-pyridine-2-thione in lab experiments include its metal chelating properties, antioxidant properties, and neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are many potential future directions for the study of 5-Propan-2-yl-1H-pyridine-2-thione. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative diseases. In addition, further studies can be conducted to explore the compound's potential as a metal chelator and corrosion inhibitor in various industries.
Méthodes De Synthèse
The synthesis of 5-Propan-2-yl-1H-pyridine-2-thione can be achieved through different methods. One of the most common methods involves the reaction of 2-chloropyridine with sodium isopropylthiolate in the presence of a base. Another method involves the reaction of 2-bromopyridine with sodium isopropylthiolate in the presence of copper(I) iodide. The yield and purity of the compound depend on the method used and the reaction conditions.
Applications De Recherche Scientifique
5-Propan-2-yl-1H-pyridine-2-thione has been the subject of scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential as a metal chelator, which can be used in the treatment of metal poisoning. In addition, this compound has been studied for its potential as a corrosion inhibitor in the oil and gas industry.
Propriétés
Numéro CAS |
197448-76-3 |
|---|---|
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
5-propan-2-yl-1H-pyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-6(2)7-3-4-8(10)9-5-7/h3-6H,1-2H3,(H,9,10) |
Clé InChI |
WJGKONQJLIXNHZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CNC(=S)C=C1 |
SMILES canonique |
CC(C)C1=CNC(=S)C=C1 |
Synonymes |
2(1H)-Pyridinethione,5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



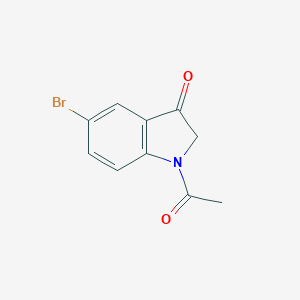
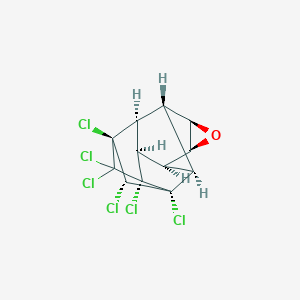
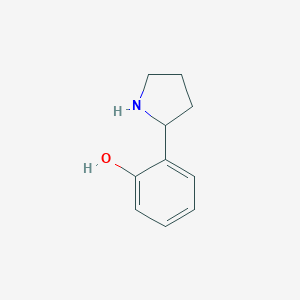
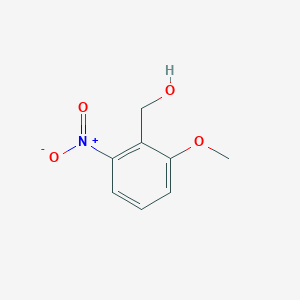
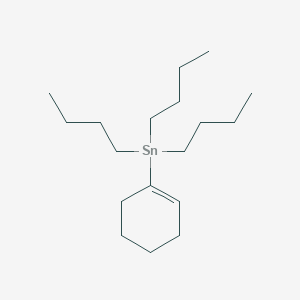
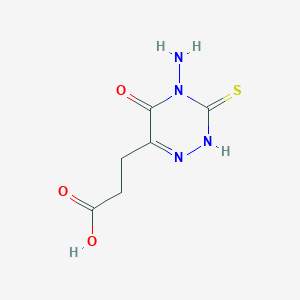
![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)
